molecular formula C19H15FN2O4 B2421878 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 1105216-68-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide

Cat. No.: B2421878
CAS No.: 1105216-68-9
M. Wt: 354.337
InChI Key: OOUXDIMBEFEWRK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.337. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

The study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, reveals efforts to improve metabolic stability through the investigation of various 6,5-heterocycles. These efforts aim at reducing or eliminating metabolic deacetylation, a common issue in drug development, thereby enhancing the drug's efficacy and stability (Stec et al., 2011).

Synthesis and Anticancer Activities

Research on thiazolyl N-benzyl-substituted acetamide derivatives, including the synthesis and evaluation of compounds like KX2-391 (a selective Src kinase inhibitor), underscores the critical role of structural modifications in enhancing anticancer activities. These modifications provide insights into the structure-activity relationship, guiding the development of more effective anticancer agents (Fallah-Tafti et al., 2011).

Novel Synthesis Methods

The synthesis of functionally substituted 1,2-benzisoxazoles, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, demonstrates innovative approaches to creating heterocyclic compounds with potential pharmacological activities. These methodologies offer new avenues for developing compounds with varied biological activities (Khodot & Rakitin, 2022).

Antitumor Activity of Benzothiazole Derivatives

The creation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and their screening for antitumor activity represents a significant step in identifying new therapeutic agents. These compounds, tested against a variety of human tumor cell lines, highlight the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Isoxazole Compounds and Antitumor Activities

The synthesis of novel isoxazole compounds and their evaluation for antitumor activities indicate the promising role of these compounds in developing new anticancer therapies. Research into such molecules can lead to the discovery of compounds with significant therapeutic potential (Hao-fei, 2011).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-15-4-2-1-3-14(15)17-8-13(22-26-17)9-19(23)21-10-12-5-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUXDIMBEFEWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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